5-O-Desmethyl Donepezil-d5
CAS No.: 1189929-21-2
VCID: VC0196588
Molecular Formula: C23H22NO3D5
Molecular Weight: 370.56
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
5-O-Desmethyl Donepezil-d5 is a deuterium-labeled analog of 5-O-Desmethyl Donepezil, which is a metabolite of Donepezil. Donepezil is a well-known medication used in the treatment of Alzheimer's disease, primarily functioning as an acetylcholinesterase inhibitor to enhance cognitive function by increasing acetylcholine levels in the brain . Cellular Effects5-O-Desmethyl Donepezil-d5 exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve synaptic plasticity and cognitive function. Additionally, 5-O-Desmethyl Donepezil-d5 has been shown to influence gene expression related to neuroprotection and synaptic function. It also affects cellular metabolism by modulating the activity of enzymes involved in acetylcholine synthesis and degradation. Molecular MechanismThe molecular mechanism of 5-O-Desmethyl Donepezil-d5 involves its binding to the active site of acetylcholinesterase, where it forms a reversible complex. This binding inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is crucial for cognitive processes. Additionally, 5-O-Desmethyl Donepezil-d5 may interact with other biomolecules, such as nicotinic acetylcholine receptors, further contributing to its therapeutic effects. PharmacokineticsThe metabolism of Donepezil to 5-O-Desmethyl Donepezil-d5 primarily involves cytochrome P450 enzymes, particularly CYP2D6. The deuterium substitution enhances the stability and allows for more precise tracking in biological studies. Research has shown that 5-O-Desmethyl Donepezil-d5 retains efficacy comparable to that of Donepezil itself in inhibiting acetylcholinesterase. Table 1: Pharmacokinetic Parameters of 5-O-Desmethyl Donepezil-d5
Clinical RelevanceIn clinical settings, understanding the pharmacokinetics and dynamics of 5-O-Desmethyl Donepezil-d5 is vital for optimizing treatment regimens for Alzheimer's disease. Studies utilizing high-performance liquid chromatography (HPLC) have demonstrated the simultaneous detection of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil-d5, in patient plasma samples. The results indicated significant variability in plasma concentrations among patients, highlighting the importance of personalized medicine approaches in treatment. Use as an Internal Standard5-O-Desmethyl Donepezil-d5 is commonly utilized as an internal standard in analytical and pharmacokinetic research due to its deuterium labeling, which aids in precise quantification without altering its pharmacological properties . Comparison with Other MetabolitesWhile 5-O-Desmethyl Donepezil-d5 is a significant metabolite, another metabolite, 6-O-Desmethyl Donepezil-d5, also exists. The latter has been noted for its inhibitory effects on the hERG channel, with an IC50 of 1 μM . This highlights the diverse pharmacological profiles of Donepezil metabolites. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1189929-21-2 | ||||||||||||
Product Name | 5-O-Desmethyl Donepezil-d5 | ||||||||||||
Molecular Formula | C23H22NO3D5 | ||||||||||||
Molecular Weight | 370.56 | ||||||||||||
IUPAC Name | 5-hydroxy-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | ||||||||||||
Standard InChI | InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | ||||||||||||
SMILES | COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | ||||||||||||
Appearance | Off-White Solid | ||||||||||||
Melting Point | 171-173°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Related CAS | 120013-57-2 (unlabelled) | ||||||||||||
Synonyms | 1-(Benzyl-d5)-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methylpiperidine | ||||||||||||
Tag | Donepezil Impurities | ||||||||||||
PubChem Compound | 45038882 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume